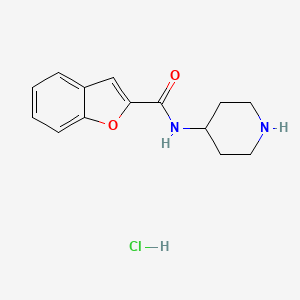

N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride” is a chemical compound that contains a piperidine ring and a benzofuran moiety. Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals . Benzofuran is a fused ring structure that consists of a benzene ring fused to a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a benzofuran moiety via an amide linkage. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated piperidine nitrogen .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the amide linkage could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic benzofuran could impact its solubility, while the piperidine ring could influence its basicity .Applications De Recherche Scientifique

Novel Rho Kinase Inhibitor for CNS Disorders

A scalable and facile synthetic process was established for a novel Rho kinase inhibitor, potentially beneficial for treating central nervous system (CNS) disorders. This compound, while not identical, shares structural features with the queried chemical, indicating the importance of such structures in the development of treatments for CNS conditions (Daiyan Wei et al., 2016).

Sigma Receptors Ligands for Neurological Studies

Benzofuran-2-carboxamide ligands, designed for sigma receptor selectivity, were synthesized for neurological research. These compounds, including structures similar to the queried molecule, show high affinity for sigma-1 receptors, suggesting their utility in studying sigma receptor-related pathologies and treatments (K. Marriott et al., 2012).

Antipsychotic Agents Development

Heterocyclic carboxamides, analogous to the queried structure, were evaluated as potential antipsychotic agents. Their activity against dopamine D2 and serotonin receptors indicates the role of benzofuran derivatives in developing new treatments for psychotic disorders (M. H. Norman et al., 1996).

Tubulin Inhibition for Anticancer Research

A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered to act as tubulin inhibitors. This research underlines the potential of structurally related compounds in cancer treatment by disrupting cell division processes (M. Krasavin et al., 2014).

Prokinetic Benzamide Derivatives for Gastrointestinal Motility

Cinitapride and its related benzimidazole derivatives, which bear resemblance to the structure of interest, have been studied for their anti-ulcerative and prokinetic properties. This highlights the role of piperidine and benzofuran derivatives in gastrointestinal research, potentially leading to new therapies for digestive disorders (G. Srinivasulu et al., 2005).

Mécanisme D'action

Target of Action

N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals Similar compounds have been found to show significant inhibitory bioactivity in hepg2 cells .

Mode of Action

It has been reported that similar compounds induce the expression of hypoxia-inducible factor 1-alpha (hif-1α) protein and downstream target gene p21 . They also upregulate the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound’s interaction with HIF-1α suggests its involvement in the hypoxia signaling pathway . HIF-1α is a transcription factor that targets a series of adaptation genes under hypoxic conditions . It can promote transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulate a variety of growth factors . Conversely, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The compound’s design was guided by bioisosterism and pharmacokinetic parameters .

Result of Action

The compound’s action results in significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Action Environment

The environment in which this compound acts can influence its action, efficacy, and stability. For instance, hypoxic conditions can influence the compound’s interaction with HIF-1α . .

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of pharmaceuticals given the presence of the piperidine and benzofuran moieties . Further studies could also focus on optimizing its synthesis and exploring its reactivity .

Analyse Biochimique

Biochemical Properties

N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, influencing the activity of HIF-1α and HIF-1β subunits . The interaction with HIF-1α promotes the expression of target genes involved in cellular adaptation to hypoxic conditions. Additionally, this compound has been found to inhibit certain protein kinases, thereby affecting various signaling pathways within the cell.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in tumor cells by upregulating the expression of cleaved caspase-3 and p21 . It also affects glycolysis in hypoxic tumor cells by promoting the transcription of glycolytic enzymes, thereby enhancing the cells’ ability to adapt to low oxygen environments.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the HIF-1α subunit, stabilizing it and preventing its degradation under normoxic conditions . This stabilization leads to the activation of HIF-1 target genes, which are crucial for cellular responses to hypoxia. Additionally, the compound inhibits certain protein kinases, leading to alterations in phosphorylation states and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of HIF-1 pathways and prolonged effects on cellular metabolism and gene expression . The stability of the compound may vary depending on storage conditions and the presence of other reactive substances.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to effectively modulate HIF-1 activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its overall biological activity. Additionally, it affects metabolic flux by altering the levels of key metabolites involved in glycolysis and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in hypoxic regions of tissues, where it exerts its effects on HIF-1 pathways and cellular metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus, where it interacts with HIF-1α and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization is essential for its role in modulating gene expression and cellular responses to hypoxia.

Propriétés

IUPAC Name |

N-piperidin-4-yl-1-benzofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c17-14(16-11-5-7-15-8-6-11)13-9-10-3-1-2-4-12(10)18-13;/h1-4,9,11,15H,5-8H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBHSODYAZOGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)

![4-tert-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2817362.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide](/img/structure/B2817365.png)